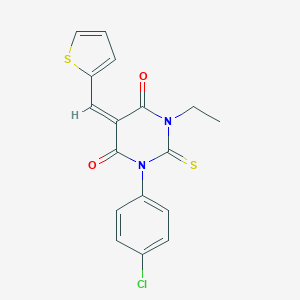![molecular formula C16H16BrNO B297367 N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its role in regulating synaptic plasticity and memory formation. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Wirkmechanismus
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide exerts its effects by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in gene expression and cell proliferation. By inhibiting BRD4, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide can suppress the growth of cancer cells and modulate the immune response. Additionally, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to regulate the activity of other proteins, including p53 and NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to enhance memory formation and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide. One potential direction is the development of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide-based therapies for cancer and other diseases. Another direction is the study of the molecular mechanisms underlying the effects of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide on gene expression and cell proliferation. Additionally, the role of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide in regulating immune function and inflammation warrants further investigation. Overall, the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has the potential to lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide involves the reaction between 4-bromo-2-isopropylacetanilide and benzoyl chloride in the presence of a base. The reaction yields N-[4-bromo-2-(propan-2-yl)phenyl]benzamide as a white crystalline solid with a melting point of 151-153°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Eigenschaften
Molekularformel |
C16H16BrNO |
|---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
N-(4-bromo-2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
MBJIOSMVBNZVGR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
![2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297297.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297299.png)
![(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297304.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B297308.png)